molecular formula C33H35N3O9 B4330371 ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4330371
M. Wt: 617.6 g/mol
InChI Key: UGPWGEVHNWTKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[2-(3,4-dimethoxyphenyl)ethylamino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzodioxol-5-yl)-6-{[2-(3,4-dimethoxyphenyl)ethylamino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the dimethoxyphenyl group, and the construction of the tetrahydropyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[2-(3,4-dimethoxyphenyl)ethylamino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe to study specific biological pathways or as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-benzodioxol-5-yl)-6-{[2-(3,4-dimethoxyphenyl)ethylamino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but has a different overall structure and properties.

    1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Another compound with a benzodioxole ring, but with distinct pharmacological properties.

    4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid:

Uniqueness

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[2-(3,4-dimethoxyphenyl)ethylamino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[[2-(3,4-dimethoxyphenyl)ethyl-(4-methoxybenzoyl)amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O9/c1-5-43-32(38)29-24(34-33(39)35-30(29)22-9-13-26-28(17-22)45-19-44-26)18-36(31(37)21-7-10-23(40-2)11-8-21)15-14-20-6-12-25(41-3)27(16-20)42-4/h6-13,16-17,30H,5,14-15,18-19H2,1-4H3,(H2,34,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWGEVHNWTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CN(CCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(4-METHOXYPHENYL)FORMAMIDO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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